molecular formula C16H20ClN B1332839 Bis(2-phenylethyl)amine hydrochloride CAS No. 6332-28-1

Bis(2-phenylethyl)amine hydrochloride

Cat. No. B1332839
CAS RN: 6332-28-1
M. Wt: 261.79 g/mol
InChI Key: GBMYHLWTKLNQKD-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl)amine hydrochloride is a chemical compound that belongs to the class of bis(phenylalkyl)amines. These compounds are characterized by having two phenyl groups attached to an amine through an alkyl chain. Bis(phenylalkyl)amines have been studied for various applications, including their use as ligands for metal ions, as catalysts in chemical reactions, and for their biological activities, such as antimicrobial, antiviral, and NMDA receptor antagonism properties .

Synthesis Analysis

The synthesis of bis(phenylalkyl)amines can be achieved through various methods. One approach involves the dehydrative condensation between carboxylic acids and amines, catalyzed by boronic acids . Another method includes the reaction of bis(chlorocarbonyl)phenyl diselenide with amines to produce diphenyl diselenides with potential antimicrobial and antiviral properties . Additionally, palladium-catalyzed amination reactions have been used to synthesize bis(amine anhydride)s, which can be further processed to produce polyimides with high thermal properties .

Molecular Structure Analysis

The molecular structure of bis(phenylalkyl)amines can be influenced by the substituents on the phenyl rings and the length of the alkyl chain connecting the amine to the phenyl groups. For instance, the presence of a hydroxyphenyl group has been shown to significantly increase the potency of bis(phenylalkyl)amines as NMDA receptor antagonists . The X-ray structures of certain bis(amine anhydride)s have been determined, providing insights into the molecular configuration of these compounds .

Chemical Reactions Analysis

Bis(phenylalkyl)amines can participate in various chemical reactions. They have been used as ligands for metal ions, showing selective binding properties . Additionally, bis(phenylalkyl)amines have been shown to exhibit reactivity towards external substrates, such as phenol derivatives and 1,4-cyclohexadiene, in the presence of bis(mu-oxo)dinickel(III) complexes . The reactivity of these compounds can be influenced by the electronic properties of the substituents on the phenyl rings and the basicity of the amine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phenylalkyl)amines are determined by their molecular structure. For example, the incorporation of bulky triphenylamine units along the polymer backbone of polyimides derived from bis(amine anhydride)s results in good solubility in aprotic solvents and high thermal properties . The structure-activity relationships of bis(phenylalkyl)amines as NMDA receptor antagonists have been studied, revealing that the phenolic OH group, the distance between the two rings, and the electrostatic interaction with the receptor are primary determinants of potency .

Scientific Research Applications

1. Chemical Sterilization

Bis(2-phenylethyl)amine hydrochloride has been utilized in the sterilization of blood and blood plasma. Methyl-bis(beta-chloroethyl) amine hydrochloride, a compound related to Bis(2-phenylethyl)amine hydrochloride, demonstrated effective virucidal and bactericidal effects in plasma, serum, or whole blood. This process is non-toxic at certain pH levels and does not significantly affect blood cells or blood components like complement, immune bodies, or fibrinogen (Hartman, Mangun, Feeley, & Jackson, 1949).

2. Synthesis under Microwave Irradiation

Research has explored the synthesis of bis(2-benzimidazolylmethyl)amine under microwave irradiation, a method that is more efficient than conventional methods. This process, involving the reaction of o-phenylenediamine with iminodiacetic acid, is significantly faster and yields higher product amounts, indicating potential for improved synthesis techniques for related compounds (Zhang Jin-yan, 2009).

3. Synthesis Optimization

There's also research on optimizing the synthesis of bis(2-chloroethyl)amine hydrochloride, a related compound, focusing on reaction conditions like temperature and reaction time. This optimized process is simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).

4. Antimicrobial and Antiviral Properties

Bis(2-phenylethyl)amine hydrochloride-related compounds have been studied for their antimicrobial and antiviral properties. For instance, bis[(2-chlorocarbonyl)phenyl] diselenide and its derivatives showed high activity against Gram-positive bacteria and human herpes virus, demonstrating the potential of these compounds in medical applications (Giurg et al., 2017).

5. NMDA Receptor Antagonism

Studies on bis(phenylalkyl)amines, structurally analogous to Bis(2-phenylethyl)amine hydrochloride, have shown them to be selective antagonists of NMDA receptors. This research provides insights into designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).

6. Asymmetric Catalysis

Bis(2-phenylethyl)amine hydrochloride derivatives have been used in the synthesis of phosphoramidite ligands, which are crucial in asymmetric catalysis. This research provides scalable protocols for synthesizing these ligands, indicating their importance in organic synthesis (Smith et al., 2008).

Safety And Hazards

Bis(2-phenylethyl)amine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYHLWTKLNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-phenylethyl)amine hydrochloride

CAS RN

6332-28-1
Record name Benzeneethanamine, hydrochloride
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Record name bis(2-phenylethyl)amine hydrochloride
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